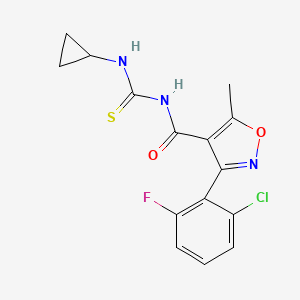
3-(2-氯-6-氟苯基)-N-(环丙基碳酰硫基)-5-甲基-1,2-噁唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(2-chloro-6-fluorophenyl)-N-(cyclopropylcarbamothioyl)-5-methyl-1,2-oxazole-4-carboxamide” is a chemical compound with the molecular formula C15H13ClFN3O2S . It is a part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound involves a multistep reaction, including nucleophilic addition and N-acylation reaction using 2-chloro-6-fluorobenzaldehyde as the starting materials . The synthesis process resulted in an 83.4% yield .Molecular Structure Analysis
The molecular structure of this compound includes 22 bonds in total, with 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 primary amide .Physical And Chemical Properties Analysis
This compound is a white solid at room temperature . It has a molecular weight of 274.08 .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “(3-(6-CHLORO-2-FLUOROPHENYL)-5-METHYLISOXAZOL-4-YL)-N-((CYCLOPROPYLAMINO)THIOXOMETHYL)FORMAMIDE”, also known as “MFCD02662239” or “1-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-cyclopropylthiourea” or “3-(2-chloro-6-fluorophenyl)-N-(cyclopropylcarbamothioyl)-5-methyl-1,2-oxazole-4-carboxamide”.
Antimicrobial Research
This compound has shown potential as an antimicrobial agent. Its unique structure allows it to inhibit the growth of various bacterial and fungal strains. Researchers are exploring its efficacy against drug-resistant pathogens, making it a promising candidate for developing new antibiotics .
Anti-inflammatory Applications
The compound exhibits significant anti-inflammatory properties. It can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This makes it a valuable subject in the study of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Cancer Research
In cancer research, this compound is being investigated for its ability to induce apoptosis in cancer cells. Its mechanism involves disrupting the cell cycle and inhibiting key enzymes involved in cancer cell proliferation. Studies are ongoing to determine its effectiveness against various types of cancer, including breast and lung cancer .
Material Science
In material science, this compound is being investigated for its potential use in the development of new materials with unique properties. Its stability and reactivity make it suitable for creating polymers and other advanced materials with applications in various industries.
These applications highlight the versatility and potential of this compound in various fields of scientific research. Each application is being actively explored to harness its unique properties for practical and therapeutic uses.
ChemicalBook Sigma-Aldrich ChemicalBook : ChemicalBook : Sigma-Aldrich : ChemicalBook : ChemicalBook : Sigma-Aldrich
安全和危害
The compound is classified as harmful if swallowed, harmful in contact with skin, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
属性
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-(cyclopropylcarbamothioyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O2S/c1-7-11(14(21)19-15(23)18-8-5-6-8)13(20-22-7)12-9(16)3-2-4-10(12)17/h2-4,8H,5-6H2,1H3,(H2,18,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAADLWRXQCOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(=S)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorophenyl)-N-(cyclopropylcarbamothioyl)-5-methyl-1,2-oxazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2481995.png)
![5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2481996.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2481998.png)
![ethyl 2-amino-3-{[1-(4-bromophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]sulfanyl}propanoate hydrochloride](/img/structure/B2482003.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2482004.png)
![5-((3-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2482006.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide](/img/structure/B2482009.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2482010.png)
![4-(dimethylamino)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2482011.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2482012.png)

